molecular formula C17H20FN3O4 B12735126 Ciprofloxacin hydrate CAS No. 128074-76-0

Ciprofloxacin hydrate

Cat. No.: B12735126
CAS No.: 128074-76-0
M. Wt: 349.4 g/mol
InChI Key: AYXRASQXGJILAA-UHFFFAOYSA-N
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Description

Ciprofloxacin hydrate is a fluoroquinolone antibiotic widely used to treat various bacterial infections. It is known for its broad-spectrum activity against both Gram-negative and Gram-positive bacteria. The compound is a hydrate form of ciprofloxacin, which means it contains water molecules within its crystal structure. Ciprofloxacin works by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ciprofloxacin hydrate can be synthesized through various methods. One common approach involves the dispersion of anhydrous ciprofloxacin in distilled water, followed by filtration and drying to obtain the hydrate form. For instance, ciprofloxacin 3.7 hydrate can be prepared by dispersing 200 mg of ciprofloxacin in 50 mL of distilled water at room temperature and filtering the suspension after 15 days .

Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors and controlled environments to ensure the purity and consistency of the product. The process typically includes steps such as adjusting the pH, adding reagents like acetic acid and sodium hydroxide, and using activated carbon for purification .

Chemical Reactions Analysis

Types of Reactions: Ciprofloxacin hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can form a charge-transfer complex with sodium nitroprusside in an alkaline medium .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of ciprofloxacin, such as its anhydrous forms and other polymorphs .

Mechanism of Action

Ciprofloxacin hydrate exerts its antibacterial effects by inhibiting the enzymes DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By binding to these enzymes, ciprofloxacin prevents the supercoiling of DNA, leading to the disruption of bacterial cell division and ultimately causing cell death .

Comparison with Similar Compounds

Ciprofloxacin hydrate is compared with other fluoroquinolones such as levofloxacin, moxifloxacin, and norfloxacin. While all these compounds share a similar mechanism of action, ciprofloxacin is unique due to its high affinity for bacterial DNA gyrase and its broad-spectrum activity . Other similar compounds include:

This compound stands out due to its extensive use in both clinical and research settings, making it a valuable compound in the fight against bacterial infections.

Properties

CAS No.

128074-76-0

Molecular Formula

C17H20FN3O4

Molecular Weight

349.4 g/mol

IUPAC Name

1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;hydrate

InChI

InChI=1S/C17H18FN3O3.H2O/c18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24;/h7-10,19H,1-6H2,(H,23,24);1H2

InChI Key

AYXRASQXGJILAA-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O.O

Origin of Product

United States

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